
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced onto the pyrrolidine ring.
Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Phenyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide: Similar structure but lacks the fluorine atom.
(3S,4R)-4-(3-Chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C14H19FN2O2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H19FN2O2/c1-19-6-5-17-8-12(13(9-17)14(16)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H2,16,18) |
InChI Key |
ARMXMGQJKGKYRH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC(C(C1)C(=O)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


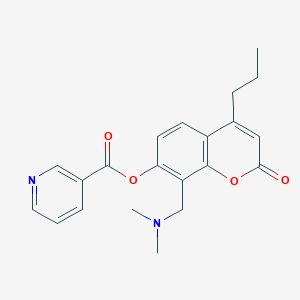
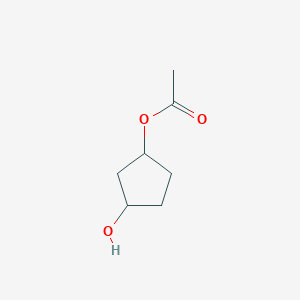
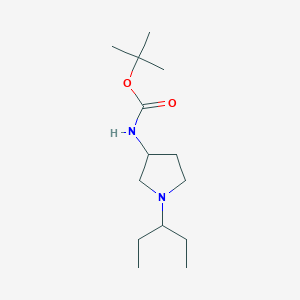
![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)
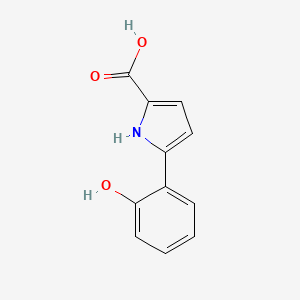
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)
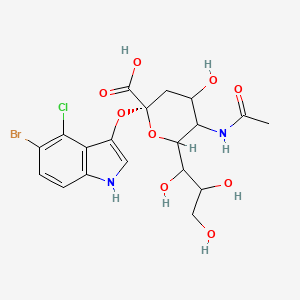
![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)
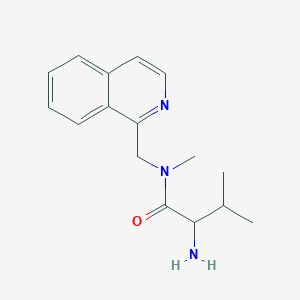
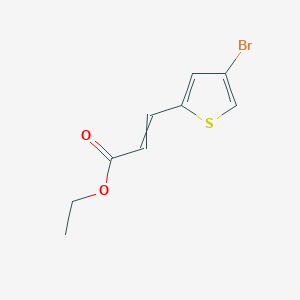

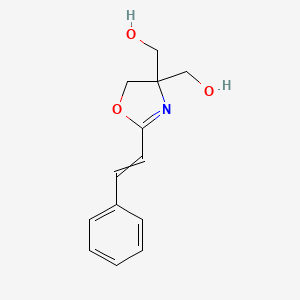
![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)
